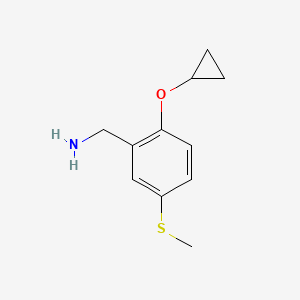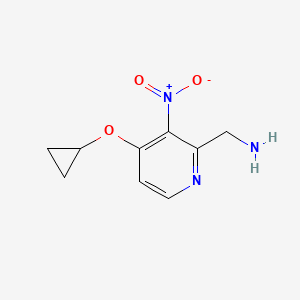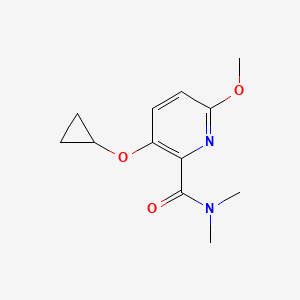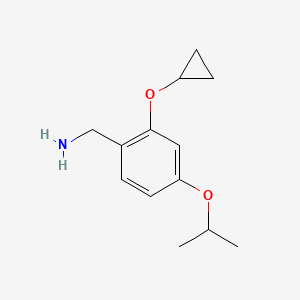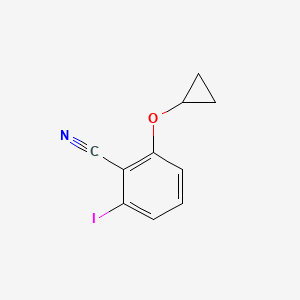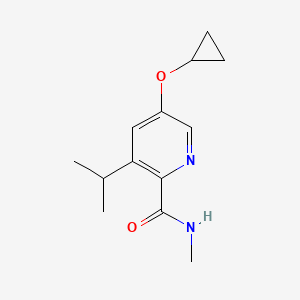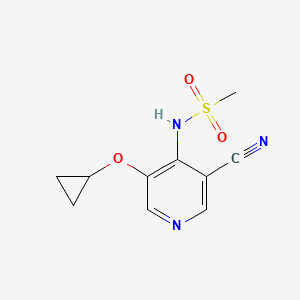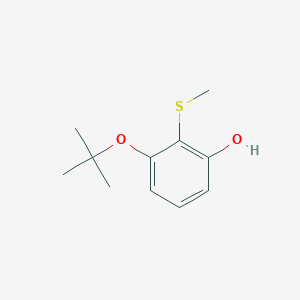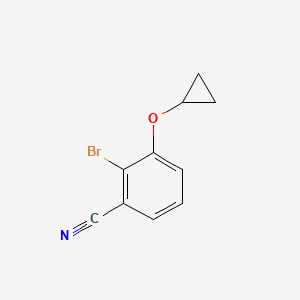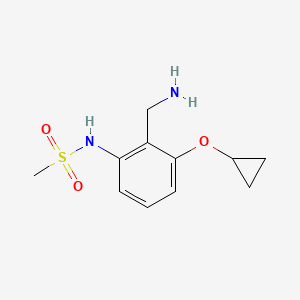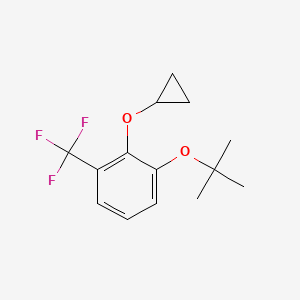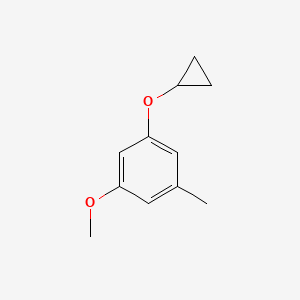
1-Cyclopropoxy-3-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol It is characterized by a benzene ring substituted with a cyclopropoxy group, a methoxy group, and a methyl group
Preparation Methods
The synthesis of 1-Cyclopropoxy-3-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-(chloromethyl)-2-cyclopropoxy-3-methylbenzene with methanol under specific conditions . The reaction conditions often require a catalyst and controlled temperature to ensure the desired substitution occurs efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Cyclopropoxy-3-methoxy-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with bromine can produce brominated derivatives.
Scientific Research Applications
1-Cyclopropoxy-3-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-3-methoxy-5-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved may vary depending on the specific application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Cyclopropoxy-3-methoxy-5-methylbenzene can be compared with other similar compounds, such as:
1-Cyclopropyl-3-methoxy-5-methylbenzene: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
1-(Cyclopropylmethoxy)-3-methoxy-5-methylbenzene: Another similar compound with a cyclopropylmethoxy group.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C11H14O2/c1-8-5-10(12-2)7-11(6-8)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
KJKDBGZNKPXJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


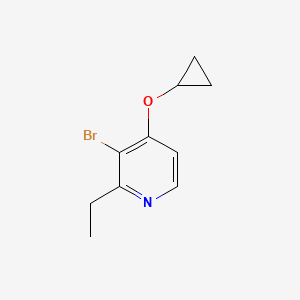
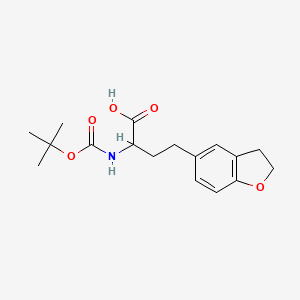
![4-[(2-Methyl-5-nitro-phenylimino)-methyl]-benzene-1,3-diol](/img/structure/B14817912.png)
